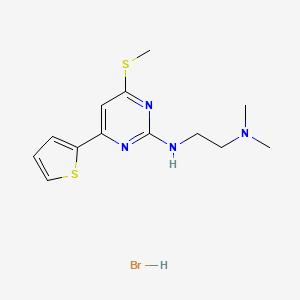
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophene group and a methylsulfanyl group, making it a unique molecule for study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a thiophene derivative and appropriate amines under controlled conditions.
Substitution Reactions:
Dimethylation: The ethane-1,2-diamine moiety is dimethylated using formaldehyde and formic acid in a reductive amination process.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene group, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various amines or thiols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Substitution: Functionalized derivatives with new substituents replacing the methylsulfanyl group.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding. It can be used to probe the function of specific proteins or pathways in cellular systems.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure suggests it could act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
作用機序
The mechanism by which N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar dimethylation but lacking the pyrimidine and thiophene groups.
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine ring instead of a pyrimidine ring.
N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Features aromatic rings but lacks the sulfur-containing groups.
Uniqueness
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is unique due to its combination of a pyrimidine ring, a thiophene group, and a methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
113669-47-9 |
|---|---|
分子式 |
C13H19BrN4S2 |
分子量 |
375.4 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C13H18N4S2.BrH/c1-17(2)7-6-14-13-15-10(9-12(16-13)18-3)11-5-4-8-19-11;/h4-5,8-9H,6-7H2,1-3H3,(H,14,15,16);1H |
InChIキー |
RBMPHLCOCDNFDB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=NC(=CC(=N1)SC)C2=CC=CS2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)

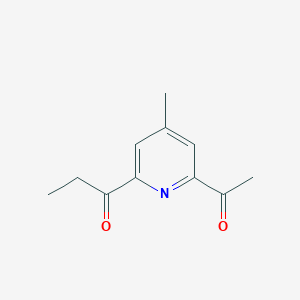
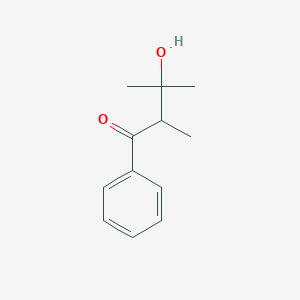
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
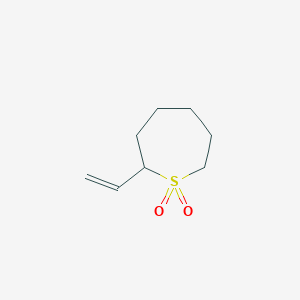
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
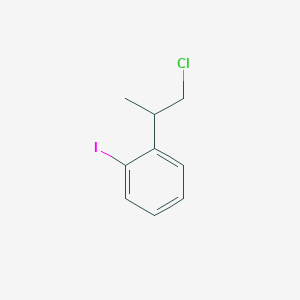
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
